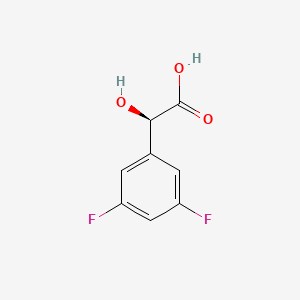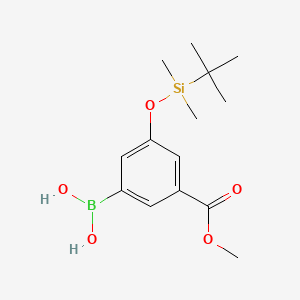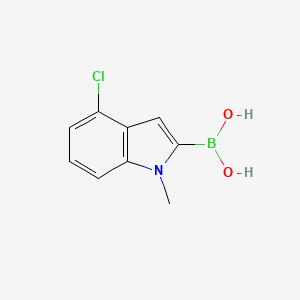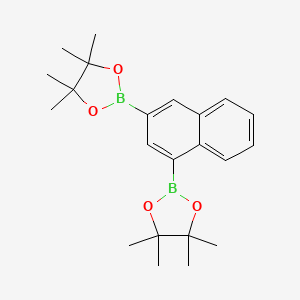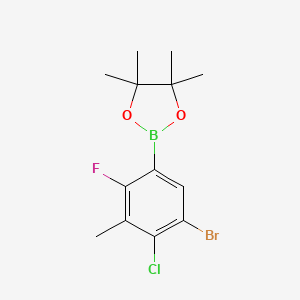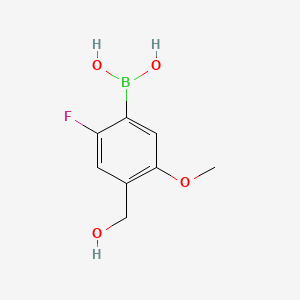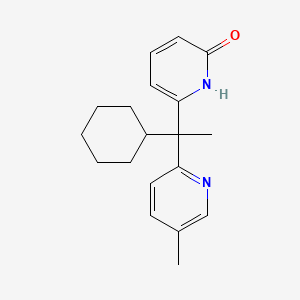
6-(1-Cyclohexyl-1-(5-methylpyridin-2-yl)ethyl)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1-Cyclohexyl-1-(5-methylpyridin-2-yl)ethyl)pyridin-2(1H)-one is a complex organic compound with the empirical formula C19H24N2O and a molecular weight of 296.41 g/mol . This compound is notable for its application as a ligand in palladium-catalyzed dehydrogenation reactions, particularly in the activation of β-methylene C-H bonds in aliphatic carboxylic acids .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Cyclohexyl-1-(5-methylpyridin-2-yl)ethyl)pyridin-2(1H)-one involves multiple steps, typically starting with the preparation of the pyridine and pyridone rings. The cyclohexyl and methylpyridinyl groups are then introduced through a series of reactions, including alkylation and cyclization . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability .
化学反应分析
Types of Reactions
6-(1-Cyclohexyl-1-(5-methylpyridin-2-yl)ethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like molecular oxygen or peroxides.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Palladium catalysts and molecular oxygen are commonly used for oxidation reactions.
Reduction: Metal hydrides like sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated reagents and strong bases or acids are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
科学研究应用
6-(1-Cyclohexyl-1-(5-methylpyridin-2-yl)ethyl)pyridin-2(1H)-one is widely used in scientific research due to its role as a ligand in catalysis. Its applications include:
Chemistry: Used in palladium-catalyzed dehydrogenation reactions to activate β-methylene C-H bonds in carboxylic acids.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 6-(1-Cyclohexyl-1-(5-methylpyridin-2-yl)ethyl)pyridin-2(1H)-one involves its role as a ligand in palladium-catalyzed reactions. The compound coordinates with palladium to form a complex that facilitates the activation of β-methylene C-H bonds in aliphatic carboxylic acids. This activation allows for selective dehydrogenation and other transformations .
相似化合物的比较
Similar Compounds
- 6-(2-(Quinolin-2-yl)propan-2-yl)pyridin-2-ol
- 6-(Quinolin-2-yl)pyridin-2(1H)-one
- 6-(2-(5-chloropyridin-2-yl)-1-phenylpropan-2-yl)pyridin-2-ol
Uniqueness
6-(1-Cyclohexyl-1-(5-methylpyridin-2-yl)ethyl)pyridin-2(1H)-one is unique due to its specific structure, which provides distinct steric and electronic properties. These properties enhance its effectiveness as a ligand in palladium-catalyzed reactions, making it particularly useful for selective dehydrogenation of carboxylic acids .
属性
IUPAC Name |
6-[1-cyclohexyl-1-(5-methylpyridin-2-yl)ethyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-14-11-12-16(20-13-14)19(2,15-7-4-3-5-8-15)17-9-6-10-18(22)21-17/h6,9-13,15H,3-5,7-8H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSBOFUMSYKQMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(C)(C2CCCCC2)C3=CC=CC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,1'-[(5R)-2,2',3,3'-Tetrahydro[5,5'-bi-1,4-benzodioxin]-6,6'-diyl]bis[1,1-bis[4-(trifluoromethyl)phenyl]phosphine]](/img/structure/B8252144.png)
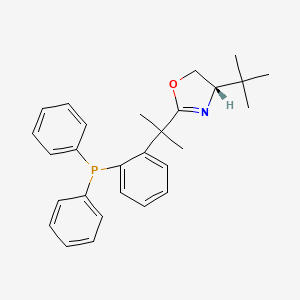
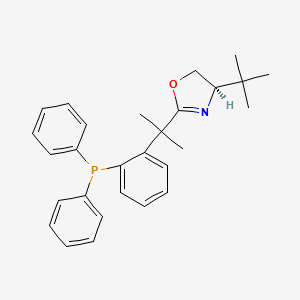
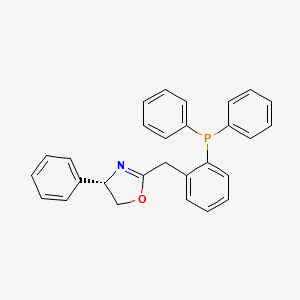
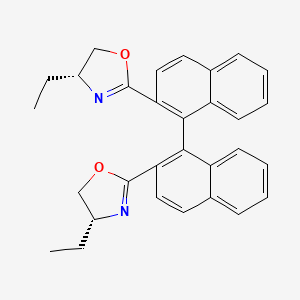
![(R)-2,2'-Bis((3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-1,1'-binaphthalene](/img/structure/B8252185.png)
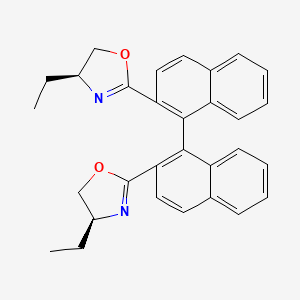
![2-(6-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8252219.png)
